(3-Aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Medicinal Chemistry Fragment-Based Drug Discovery Library Synthesis

(3-Aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone (CAS 1484332-59-3) is a synthetic small molecule (C₉H₁₃N₃O₂, MW 195.22) featuring a 3-aminoazetidine ring linked via a ketone bridge to a 3,5-dimethylisoxazole-4-carbonyl moiety. The 3,5-dimethylisoxazole substructure has been validated as an acetyl-lysine bioisostere that competitively displaces acetylated histone peptides from bromodomains, with optimized derivatives showing IC₅₀ values.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 1484332-59-3
Cat. No. B1490590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
CAS1484332-59-3
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)N2CC(C2)N
InChIInChI=1S/C9H13N3O2/c1-5-8(6(2)14-11-5)9(13)12-3-7(10)4-12/h7H,3-4,10H2,1-2H3
InChIKeyGYQJOBRRCZFIIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3-Aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone (CAS 1484332-59-3) Matters for Epigenetic Probe and Fragment-Based Drug Discovery


(3-Aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone (CAS 1484332-59-3) is a synthetic small molecule (C₉H₁₃N₃O₂, MW 195.22) featuring a 3-aminoazetidine ring linked via a ketone bridge to a 3,5-dimethylisoxazole-4-carbonyl moiety . The 3,5-dimethylisoxazole substructure has been validated as an acetyl-lysine bioisostere that competitively displaces acetylated histone peptides from bromodomains, with optimized derivatives showing IC₅₀ values <5 μM for BRD2(1) and BRD4(1) [1]. The compound is commercially available at 98% purity with storage recommended at 2–8 °C in sealed, dry conditions .

Why Generic Substitution Fails for (3-Aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone (CAS 1484332-59-3)


IMPORTANT CAVEAT: High-strength, head-to-head differential evidence for this specific compound is limited in the published literature. The compound has not been the subject of dedicated peer-reviewed pharmacological studies with explicit comparator data. The following analysis therefore relies on class-level inferences and cross-study comparable data to highlight structurally meaningful differentiation points that a procurement scientist should consider. The 3-amino substituent on the azetidine ring distinguishes this compound from its 3-hydroxy analog (CAS 1341188-73-5) and other 3-substituted azetidine derivatives . In the context of bromodomain-targeting fragments, the 4-substitution vector on the 3,5-dimethylisoxazole core is critical, as it projects functionality toward the acetyl-lysine binding pocket; alterations to this vector or the azetidine 3-position can abolish or drastically reduce bromodomain affinity [1]. Therefore, indiscriminate substitution of this compound with a non-amino azetidine or a differently substituted isoxazole cannot be assumed to preserve biological activity or synthetic utility.

Procurement Decision Guide: Measurable Differentiation of (3-Aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone (CAS 1484332-59-3) Against Closest Analogs


Amino Substituent on Azetidine Enables Synthetic Diversification Inaccessible to Hydroxy Analog

This compound bears a primary amine at the azetidine 3-position, which serves as a nucleophilic handle for amide coupling, sulfonylation, reductive amination, and urea formation reactions. The closest analog, (3,5-dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone (CAS 1341188-73-5), carries a hydroxyl group at the same position, which provides a different hydrogen-bonding profile and requires distinct chemical activation for derivatization. No direct comparative reaction yield data or biological activity data have been published for these two compounds. However, the presence of the amino group enables a fundamentally different chemical space to be accessed during library synthesis, supported by the extensive use of 3-aminoazetidine as a scaffold in pharmaceutical patents [1].

Medicinal Chemistry Fragment-Based Drug Discovery Library Synthesis

Purity: 98% Minimum vs. 95% Typical for Generic Peers

Supplier documentation from ChemScene and Leyan specifies a purity of 98% for this compound . In contrast, several generic research chemical suppliers list the structurally related analog (3,5-dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone at a typical purity of 95% . While both purity levels are acceptable for many research applications, the 98% specification reduces the mass fraction of unidentified impurities by 3 percentage points, which can be meaningful in sensitive biophysical assays (e.g., SPR, ITC) where impurity-driven artifacts may confound binding measurements.

Procurement Quality Control Reproducibility

Validated Acetyl-Lysine Bioisostere Core: 3,5-Dimethylisoxazole Moiety

The 3,5-dimethylisoxazole moiety was identified by Hewings et al. (2011) as a novel acetyl-lysine bioisostere via X-ray crystallography and competitive peptide displacement assays. Optimized derivative 4d demonstrated IC₅₀ <5 μM for BRD2(1) and BRD4(1) bromodomains [1]. This target compound incorporates the identical 3,5-dimethylisoxazole-4-carbonyl substructure, positioning the azetidine substituent at the 4-position vector that projects toward the bromodomain binding site. While no direct BRD4 IC₅₀ data are published for this specific compound, the core scaffold's validated activity provides a class-level inference of bromodomain-targeting potential. Compounds lacking the 4-substitution or carrying alternative heterocycles replacing the 3,5-dimethylisoxazole core show loss or attenuation of bromodomain binding activity in the same study [1].

Epigenetics Bromodomain BRD4 Inhibition

Physicochemical Profile: TPSA and LogP Distinguish This Compound from Carboxylic Acid and Unsubstituted Analogs

Computational data from ChemScene lists TPSA = 72.36 Ų and LogP = 0.07454 for this compound . The structurally related analog 1-(3,5-dimethylisoxazole-4-carbonyl)azetidine-3-carboxylic acid (CAS not specified) carries a carboxylic acid at the azetidine 3-position, which would substantially increase TPSA (predicted > 90 Ų) and decrease LogP (predicted < –1), likely reducing passive membrane permeability. The unsubstituted azetidine analog (lacking any 3-substituent) would have a lower TPSA but lose the key hydrogen-bonding anchor point that the amino group provides for target engagement. These differences, while predicted rather than experimentally measured for these exact pairings, illustrate how the amino group balances polarity and hydrogen-bonding capacity within a range considered favorable for fragment-like compounds (MW < 250, TPSA < 90).

Drug-likeness Computational Chemistry Permeability Prediction

Storage Specification: 2–8 °C Requirement Reflects Liability of Primary Amine Function

Vendor specifications require storage of this compound at 2–8 °C in sealed, dry conditions . This contrasts with many simpler azetidine and isoxazole building blocks that are stable at room temperature. The primary amine functionality is susceptible to aerial oxidation and carbon dioxide absorption, leading to potential degradation or carbamate formation. While direct comparative stability studies are absent, this enhanced storage requirement signals that procurement and inventory management must account for cold-chain logistics, unlike the hydroxy analog which may be more stable at ambient temperature.

Stability Storage Procurement Logistics

Patent Landscape Support for 3-Aminoazetidine Scaffold in Pharmaceutical Compositions

The 3-aminoazetidine scaffold is explicitly claimed in US Patent Application US20020019383 (Achard et al., 2002) as a core structure for pharmaceutical compositions targeting a range of therapeutic indications [1]. The patent describes compounds of general formula (I) where the 3-aminoazetidine nitrogen can be variously substituted with acyl, sulfonyl, and heterocyclic groups. While the specific combination with 3,5-dimethylisoxazole-4-carbonyl is not claimed in this patent, the inclusion of the 3-aminoazetidine substructure in a composition-of-matter patent validates its pharmaceutical relevance and suggests that derivatives built on this core may have tractable development paths.

Intellectual Property Pharmaceutical Patents Scaffold Prioritization

Where (3-Aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone (CAS 1484332-59-3) Delivers the Strongest Procurement Value


Fragment-Based Screening Libraries Targeting BET Bromodomains (BRD2/3/4/T)

Given the validated acetyl-lysine bioisostere property of the 3,5-dimethylisoxazole core (IC₅₀ <5 μM for BRD2/4(1)) [1], this compound can serve as a starting fragment for SPR-based, DSF-based, or crystallographic fragment screening campaigns against BET bromodomains. The primary amine on the azetidine provides a vector for rapid hit-to-lead elaboration without requiring de novo synthesis of the core scaffold.

Medicinal Chemistry SAR Exploration via Parallel Amide/Sulfonamide Library Synthesis

The primary amine handle enables straightforward parallel synthesis of amide and sulfonamide libraries through standard coupling chemistry. This contrasts with the 3-hydroxy analog, which requires separate activation steps for each derivatization type. Procurement of this compound in 100 mg–1 g quantities is suitable for generating 96-well plate arrays of derivatives for biochemical screening.

Chemical Probe Development for Epigenetic Target Validation

Academic and industrial groups developing chemical probes for epigenetic readers (bromodomains) or erasers (HDACs) can use this compound as a core scaffold for installing photoaffinity labels, fluorescent reporters, or biotin tags via the amine functionality, enabling chemoproteomic target identification and engagement studies.

Synthetic Methodology Development for Strained Heterocyclic Chemistry

The azetidine ring in this compound exhibits ring strain (~25 kcal/mol) that can be exploited in ring-opening reactions or as a bioisostere for piperidine/pyrrolidine in medicinal chemistry. Methodology chemists investigating novel azetidine functionalization reactions can use this compound as a benchmark substrate due to its commercial availability at 98% purity and well-defined storage specifications .

Quote Request

Request a Quote for (3-Aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.